5-(benzenesulfonylmethyl)-11-benzyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
7-benzyl-2-[(phenylsulfonyl)methyl]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-2-[(phenylsulfonyl)methyl]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of a benzyl-substituted pyridine derivative with a thieno[2,3-d]pyrimidine precursor. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-benzyl-2-[(phenylsulfonyl)methyl]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
7-benzyl-2-[(phenylsulfonyl)methyl]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 7-benzyl-2-[(phenylsulfonyl)methyl]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities and applications.
Thieno[2,3-d]pyrimidine Derivatives: Similar compounds with variations in the substituents, which can affect their biological activity and chemical properties.
Uniqueness
7-benzyl-2-[(phenylsulfonyl)methyl]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its combination of functional groups and structural features. This uniqueness contributes to its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C23H21N3O3S2 |
---|---|
Molecular Weight |
451.6g/mol |
IUPAC Name |
5-(benzenesulfonylmethyl)-11-benzyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C23H21N3O3S2/c27-22-21-18-11-12-26(13-16-7-3-1-4-8-16)14-19(18)30-23(21)25-20(24-22)15-31(28,29)17-9-5-2-6-10-17/h1-10H,11-15H2,(H,24,25,27) |
InChI Key |
CHKNBVZLHZGYFK-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=C1C3=C(S2)N=C(NC3=O)CS(=O)(=O)C4=CC=CC=C4)CC5=CC=CC=C5 |
Canonical SMILES |
C1CN(CC2=C1C3=C(S2)N=C(NC3=O)CS(=O)(=O)C4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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